molecular formula C8H13NO B2744056 3-Amino-6,6-dimethylcyclohex-2-enone CAS No. 24068-46-0

3-Amino-6,6-dimethylcyclohex-2-enone

Cat. No. B2744056
CAS RN: 24068-46-0
M. Wt: 139.198
InChI Key: SZTYOBVVBFZNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6,6-dimethylcyclohex-2-enone is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 3-Amino-6,6-dimethylcyclohex-2-enone involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with ammonium acetate . The reaction is carried out in toluene for 4 hours at reflux temperature . The volatiles are then evaporated under reduced pressure to obtain the residue, which is triturated with ethyl acetate to get the solid .


Molecular Structure Analysis

The InChI code for 3-Amino-6,6-dimethylcyclohex-2-enone is 1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3 . The InChI key is SZTYOBVVBFZNGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of the enaminone 1 with cyclopentane-1,2,4-trione 66 in ethanol gives a mixture of 2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro-1H-cyclopenta [b]quinoline-1,2,8 (2H,4H)-trione (67) and 3,6,6-trimethyl-9-phenyl-4,5,6,9-tetrahydro-1H-cyclopenta [b]quinoline-1,2,8 (3H,4H)-trione (68) .


Physical And Chemical Properties Analysis

3-Amino-6,6-dimethylcyclohex-2-enone has a melting point of 208-210°C . It is stored at a temperature of 4°C . The compound is a powder in physical form .

Scientific Research Applications

Cyclization and Synthesis of Heterocyclic Compounds

3-Amino-6,6-dimethylcyclohex-2-enone has been utilized in the cyclization of cyanoethylated ketones to produce substituted indoles, an important class of heterocyclic compounds. This process involves treating δ-cyanoketones with KOtBu to yield 3-aminocyclohex-2-enone derivatives, which then form substituted indoles when treated with oxalyl chloride. This method has been demonstrated by synthesizing 3-chloro-6,6-dimethyl-2,5,6,7-tetrahydroindole-2,5-dione (Bergman & Stensland, 2014). Additionally, various methods for synthesizing heterocyclic compounds based on 3-amino-6,6-dimethylcyclohex-2-enone have been discussed extensively, showcasing its versatility in organic synthesis (Rudenko, Shurov, & Stepanyan, 2014).

Enamine Induced Transformations in Organic Synthesis

3-Amino-6,6-dimethylcyclohex-2-enone plays a role in enamine induced transformations. One study highlighted its use in the transformation of 1,3-dimethyl-5-formyluracil to yield annulation products and pyrimido[4,5-b]quinolin-2,4,6(1H, 3H, 7H)-trione derivatives (Singh Dolly, Chimni, & Kumar, 1995).

Reactions with Enones and Enaminones

The compound has been studied for its reactivity with enones and enaminones. For instance, its reaction with ethyl acrylate has been analyzed, showing different products based on the conditions of C- or N-alkylation (Greenhill, Moten, & Hanke, 1984).

Tautomerization Studies

Significant research has been conducted on the tautomerization processes involving 3-amino-6,6-dimethylcyclohex-2-enone. One study observed the formation of its enol-imine tautomer and analyzed the tautomerization process using nuclear magnetic resonance spectroscopy (Kikta & Bieron, 1976).

Synthesis of Novel Heterocyclic Compounds

3-Amino-6,6-dimethylcyclohex-2-enone is crucial in synthesizing novel heterocyclic compounds. For example, its reaction with diacylethylene has been studied to produce 4-oxotetrahydroindole or 5-oxotetrahydroquinoline derivatives, highlighting its utility in creating diverse organic structures (Tamura, Sakaguchi, Kawasaki, & Kita, 1976).

Safety and Hazards

The safety information for 3-Amino-6,6-dimethylcyclohex-2-enone includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-6,6-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTYOBVVBFZNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6,6-dimethylcyclohex-2-enone

CAS RN

24068-46-0
Record name 3-amino-6,6-dimethylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.